2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for fused heterocyclic systems follows specific rules to describe ring fusion, substituent positions, and functional group prioritization. For 2-(methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol, the name derives from the parent thiazolo[5,4-d]pyrimidine scaffold. The fusion descriptor "[5,4-d]" indicates that the thiazole ring is fused to the pyrimidine ring at the former’s 5,4-positions and the latter’s "d" edge. The "d" edge corresponds to the pyrimidine’s 4,5-bond, as defined by standardized numbering conventions for fused systems.
Substituents are numbered according to their positions on the bicyclic framework. The methylthio (-S-CH₃) group occupies position 2 of the thiazole ring, while the dithiol (-SH) groups are located at positions 5 and 7 of the pyrimidine ring. The complete IUPAC name, 2-(methylsulfanyl)thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione, reflects the tautomeric equilibrium between the thiol and thione forms, though the dithiol form is emphasized in the compound’s common nomenclature.
Table 1: Molecular and structural data for 2-(methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₅N₃S₄ | |
| IUPAC name | 2-(Methylsulfanyl)thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione | |
| Average molecular mass | 247.367 g/mol | |
| CAS registry number | 73109-39-4 |
Historical Development of Thiazolopyrimidine Derivatives
The synthesis of thiazolopyrimidine derivatives dates to mid-20th-century efforts to explore heterocyclic systems with biological potential. Early routes involved cyclocondensation reactions, such as the reaction of 4-amino-3-phenyl-2-thioxothiazol-5-carboxamide with aromatic aldehydes to form thiazolopyrimidine cores. These methods often required harsh conditions, such as refluxing with phosphoryl chloride (POCl₃), to introduce chloro substituents for subsequent functionalization.
Advancements in the 21st century introduced microwave-assisted synthesis and catalytic methods to improve yield and efficiency. For example, compound (1), a precursor to various thiazolopyrimidines, was alkylated with chloroacetone or phenacyl bromide under microwave irradiation to achieve derivatives in under 30 minutes. The integration of malononitrile and benzaldehyde further enabled the construction of amino-dicarbonitrile intermediates, which could be acetylated or subjected to nucleophilic substitution. These innovations reflect a broader shift toward sustainable and atom-economical synthetic strategies.
Positional Isomerism in Fused Heterocyclic Systems
Positional isomerism in thiazolopyrimidines arises from variations in the fusion sites between the thiazole and pyrimidine rings. The notation "[5,4-d]" specifies that the thiazole’s 5,4-positions are fused to the pyrimidine’s "d" edge (4,5-bond), whereas alternative fusion at the "[4,5-d]" position would involve the thiazole’s 4,5-bond and pyrimidine’s 5,6-bond. This distinction critically alters substituent orientation and electronic properties.
For instance, substituting the pyrimidine’s 5,7-positions with thiol groups in the [5,4-d] isomer creates a distinct electronic environment compared to isomers fused at other sites. Computational studies suggest that fusion position influences aromaticity and charge distribution, thereby affecting reactivity in cycloaddition or alkylation reactions. Such isomer-dependent behavior underscores the importance of precise nomenclature in predicting chemical behavior and designing targeted derivatives.
Properties
CAS No. |
73109-39-4 |
|---|---|
Molecular Formula |
C6H5N3S4 |
Molecular Weight |
247.4 g/mol |
IUPAC Name |
2-methylsulfanyl-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dithione |
InChI |
InChI=1S/C6H5N3S4/c1-12-6-7-2-3(10)8-5(11)9-4(2)13-6/h1H3,(H2,8,9,10,11) |
InChI Key |
YVFHEBZPVMDKEG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(S1)NC(=S)NC2=S |
Origin of Product |
United States |
Preparation Methods
Cyclization and Formation of the Thiazolo[5,4-d]pyrimidine Core
A common approach starts with the preparation of thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives by reacting arylacetyl chlorides with appropriate pyrimidine precursors at elevated temperatures (high temperature reflux or microwave irradiation) to induce cyclization.
- Example: Reaction of arylacetyl chlorides with pyrimidine intermediates yields thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives.
- These dihydroxy derivatives are key intermediates for further functionalization.
Chlorination and Amination
The dihydroxy derivatives are chlorinated using phosphorus oxychloride (POCl3) under microwave irradiation to form 5,7-dichloro bicyclic derivatives. These chlorides serve as reactive intermediates for nucleophilic substitution.
- Subsequent treatment with aqueous ammonia (33%) converts the 7-chloro group to a 7-amino substituent, while retaining the 5-chloro group for further substitution.
Introduction of the Methylthio Group
The 5-chloro substituent is replaced by a methylthio group through nucleophilic substitution reactions. This can be achieved by reacting the 5-chloro intermediate with methylthiolating agents or methylthiolate salts under suitable conditions.
- For example, substitution with methylthiolate anion or methylthio reagents under controlled temperature yields the 2-(methylthio) derivative.
Formation of the 5,7-Dithiol Groups
The dithiol groups at positions 5 and 7 are introduced by thiolation reactions, often involving sulfur sources such as thiourea or potassium tertiary butoxide with carbon disulfide, followed by methylation steps to stabilize the thiol groups.
- In some methods, substrates like ketene dithioacetals or gem-dithols are synthesized first, then cyclized to form the bicyclic system with dithiol functionalities.
- Refluxing mixtures of thiourea derivatives with appropriate aldehydes or ketones in ethanol or other solvents facilitates the formation of dithiol-substituted pyrimidines.
Representative Synthetic Procedure (Literature-Based)
Research Findings and Optimization
- Microwave-assisted chlorination significantly reduces reaction time and improves yields compared to conventional heating.
- The use of aqueous ammonia for selective amination at position 7 is efficient and provides high purity intermediates.
- Thiolation reactions benefit from the use of potassium tertiary butoxide and carbon disulfide at low temperatures to control the formation of dithiol groups.
- Methylthio substitution is best achieved under controlled temperature to avoid side reactions and degradation.
Summary of Key Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazolo[4,5-d]pyrimidine derivatives, including 2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol, as promising anticancer agents. These compounds exhibit cytotoxic effects on various cancer cell lines.
Case Study: Antiproliferative Activity
A study tested several thiazolo[4,5-d]pyrimidine derivatives against human cancer cell lines such as HeLa (cervical), MCF-7 (breast), and A549 (lung). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant antiproliferative activity. For instance, compound 7a showed IC50 values of 0.011–0.015 μM against SGC-7901 and A549 cell lines, outperforming standard drugs like combretastatin A-4 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7a | SGC-7901 | 0.011 |
| 7a | A549 | 0.015 |
| CA-4 | A549 | 0.009 |
Antifungal Properties
The compound has also been evaluated for its antifungal activity. A recent study synthesized hybrids of thiazolo[4,5-d]pyrimidines with triazoles and tested their efficacy against various fungal strains.
Case Study: Antifungal Activity
The synthesized compounds exhibited minimum inhibitory concentrations (MIC) ranging from 6.25 to 32 µg/mL against pathogens such as Klebsiella pneumoniae and Fusarium oxysporum. Notably, some derivatives showed superior activity compared to commercial fungicides like hymexazol .
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Hybrid A | Klebsiella pneumoniae | 6.25 |
| Hybrid B | Fusarium oxysporum | 32 |
Agricultural Applications
The compound's antifungal properties make it a candidate for agricultural applications as a fungicide. Its ability to inhibit fungal growth can be leveraged to protect crops from fungal diseases.
Formulation Development
Research into the formulation of thiazolo[4,5-d]pyrimidine derivatives for agricultural use has shown promising results. These formulations can potentially provide effective disease control while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol involves the inhibition of topoisomerase I, which leads to DNA damage and cell death in cancer cells . The compound binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Receptor Binding Profiles
Key Observations :
- Position 2 Substituents: The 2-(2-furanyl) group (TP455, Compound 11) enhances A2A adenosine receptor (A2A AR) affinity and selectivity, likely due to hydrophobic interactions and π-π stacking in the receptor binding pocket .
- N5 Modifications : Substitutions at N5 (e.g., methoxybenzyl in TP455 or phenylpiperazinyl ethyl in Compound 11) significantly boost potency. The absence of such groups in the target compound may reduce receptor specificity.
- 5,7-Dithiol vs. Diamine/Diol : The dithiol groups in the target compound differ from diamine (e.g., TP455) or diol (e.g., ) moieties in analogs. Thiols may confer redox activity or metal-binding capacity, influencing stability and bioavailability .
Pharmacological Activity
Table 2: Functional Activity of Analogues
Key Observations :
- Inverse Agonism: Compounds with 2-furanyl and N5-arylalkyl groups (TP455, Compound 11) exhibit robust inverse agonism, suppressing cAMP production and demonstrating antinociceptive or antiproliferative effects . The target compound’s dithiol groups may alter efficacy due to divergent electronic effects.
- Antinociceptive Potential: Analogs like Compound 14 show pain-relief properties surpassing morphine, suggesting the thiazolo[5,4-d]pyrimidine scaffold’s versatility .
Table 3: Physicochemical Properties
Key Observations :
- Solubility : The dithiol groups in the target compound may reduce aqueous solubility compared to diamine or diol analogs, necessitating formulation optimization .
- Synthesis : Thiol-containing derivatives often require protective strategies (e.g., acetic acid crystallization in ) to prevent oxidation, increasing synthetic complexity .
Biological Activity
2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol (CAS No. 73109-39-4) is a heterocyclic compound notable for its complex structure, which incorporates both thiazole and pyrimidine rings along with two thiol (-SH) groups. This unique arrangement contributes to its diverse biological activities and potential therapeutic applications.
- Molecular Formula : C₆H₅N₃S₄
- Molecular Weight : 247.38 g/mol
- Structure : The compound features two thiol groups at the 5 and 7 positions of the pyrimidine ring, enhancing its reactivity.
Biological Activities
Research indicates that 2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown significant antimicrobial effects against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting vital enzymatic processes.
- Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for potential applications in preventing diseases associated with oxidative damage.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as acetylcholinesterase, which is relevant in neurodegenerative disease research.
Summary of Research Findings
| Study Focus | Findings | Methodology |
|---|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Disk diffusion method |
| Antioxidant Activity | Scavenging of DPPH radicals; reducing power assays | In vitro assays |
| Anticancer Activity | Induces apoptosis in cancer cell lines | MTT assay and flow cytometry |
| Enzyme Inhibition | Inhibits acetylcholinesterase activity | Enzyme kinetics studies |
Case Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of various thiazolo-pyrimidine derivatives, including 2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol. The results indicated a notable reduction in bacterial growth in treated samples compared to controls.
Case Study 2: Antioxidant Activity Assessment
Research published in the Journal of Medicinal Chemistry highlighted the antioxidant capacity of this compound through DPPH radical scavenging assays. The results showed a significant reduction in radical concentration, suggesting its potential as a protective agent against oxidative stress-related diseases.
Case Study 3: Cancer Cell Line Studies
In vitro studies on human cancer cell lines revealed that treatment with 2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol resulted in decreased viability and increased apoptosis rates. Flow cytometry analysis confirmed these findings, indicating its potential as an anticancer agent.
The biological activities of 2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol can be attributed to several mechanisms:
- Reactive Sulfhydryl Groups : The presence of thiol groups enhances reactivity with various biological targets.
- Cell Membrane Interaction : Disruption of microbial membranes leads to cell lysis.
- Enzymatic Inhibition : Binding to active sites of enzymes alters their function.
Q & A
Q. What methodologies are recommended for evaluating its biological activity in microbial or cellular systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
